molecular formula C15H25Cl3N2 B1451486 ({1-[2-(4-Chlorophenyl)ethyl]piperidin-4-YL}-methyl)methylamine dihydrochloride CAS No. 1185069-69-5

({1-[2-(4-Chlorophenyl)ethyl]piperidin-4-YL}-methyl)methylamine dihydrochloride

Cat. No. B1451486
CAS RN: 1185069-69-5
M. Wt: 339.7 g/mol
InChI Key: ZMQDPMLCTMOYLG-UHFFFAOYSA-N
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Description

This compound, also known as ({1-[2-(4-Chlorophenyl)ethyl]piperidin-4-YL}-methyl)methylamine dihydrochloride, has a CAS Number of 1185069-69-5 . It has a molecular weight of 339.74 and a molecular formula of C15H23ClN2.2ClH .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H23ClN2.2ClH/c1-17-12-14-7-10-18 (11-8-14)9-6-13-2-4-15 (16)5-3-13;;/h2-5,14,17H,6-12H2,1H3;2*1H . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 339.73 . The IUPAC name is {1- [2- (4-chlorophenyl)ethyl]-4-piperidinyl}-N-methylmethanamine dihydrochloride .

Scientific Research Applications

Cancer Research

This compound has potential applications in cancer research due to its structural similarity to molecules that interact with cellular signaling pathways. For instance, compounds with piperidine structures have been studied for their ability to inhibit Protein Kinase B (Akt), a key player in cell proliferation and survival . By modulating this pathway, researchers can explore therapeutic avenues for cancer treatment.

Safety and Hazards

The compound is labeled as an irritant . For more detailed safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

1-[1-[2-(4-chlorophenyl)ethyl]piperidin-4-yl]-N-methylmethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23ClN2.2ClH/c1-17-12-14-7-10-18(11-8-14)9-6-13-2-4-15(16)5-3-13;;/h2-5,14,17H,6-12H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMQDPMLCTMOYLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1CCN(CC1)CCC2=CC=C(C=C2)Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25Cl3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

({1-[2-(4-Chlorophenyl)ethyl]piperidin-4-YL}-methyl)methylamine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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